molecular formula C21H23NO2S B374630 6-[2-(1-piperidinyl)ethoxy]dibenzo[b,f]thiepin-10(11H)-one

6-[2-(1-piperidinyl)ethoxy]dibenzo[b,f]thiepin-10(11H)-one

Cat. No.: B374630
M. Wt: 353.5g/mol
InChI Key: KQKIJSXRQLKDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiepin core, which is a sulfur-containing heterocycle, and a piperidine moiety, which is a nitrogen-containing heterocycle. The combination of these two moieties imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of p-bromothiophenol with ethyl bromoacetate, followed by cyclization to form the benzothiepin ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction with 2-chloroethylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiepin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one involves its interaction with specific molecular targets. It is known to inhibit AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By inhibiting AMPK, the compound affects various metabolic pathways, leading to reduced cell proliferation and increased cell death in certain cancer cells .

Properties

Molecular Formula

C21H23NO2S

Molecular Weight

353.5g/mol

IUPAC Name

1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one

InChI

InChI=1S/C21H23NO2S/c23-18-15-16-7-2-3-10-20(16)25-21-17(18)8-6-9-19(21)24-14-13-22-11-4-1-5-12-22/h2-3,6-10H,1,4-5,11-15H2

InChI Key

KQKIJSXRQLKDCH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=CC3=C2SC4=CC=CC=C4CC3=O

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC3=C2SC4=CC=CC=C4CC3=O

Origin of Product

United States

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